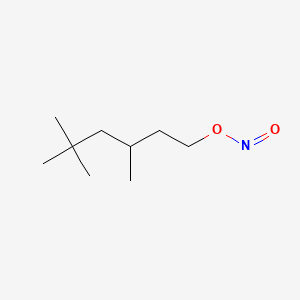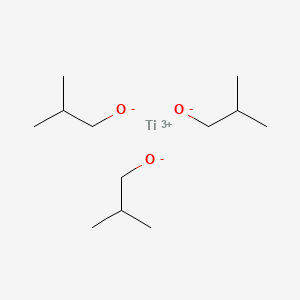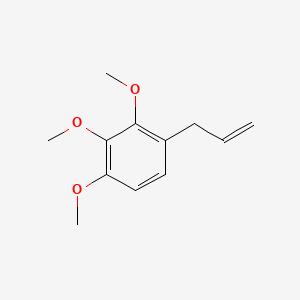
1-Allyl-2,3,4-trimethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Allyl-2,3,4-trimethoxybenzene is an organic compound with the molecular formula C12H16O3. It is a derivative of benzene, where three methoxy groups and one allyl group are attached to the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Allyl-2,3,4-trimethoxybenzene can be synthesized through several methods. One common approach involves the alkylation of 2,3,4-trimethoxybenzene with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: For industrial production, the synthesis of this compound may involve more efficient and scalable methods. One such method includes the use of phase-transfer catalysis, where the reactants are transferred between two immiscible phases to enhance the reaction rate and yield .
Análisis De Reacciones Químicas
Types of Reactions: 1-Allyl-2,3,4-trimethoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring. .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, sulfuric acid, halogens
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro derivatives, halogenated compounds
Aplicaciones Científicas De Investigación
1-Allyl-2,3,4-trimethoxybenzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Allyl-2,3,4-trimethoxybenzene involves its interaction with various molecular targets and pathways. The compound’s methoxy groups can participate in hydrogen bonding and other interactions, affecting its reactivity and biological activity. The allyl group can undergo addition reactions, contributing to the compound’s versatility in chemical synthesis .
Comparación Con Compuestos Similares
- 1-Allyl-2,4,5-trimethoxybenzene
- 1,2,3-Trimethoxybenzene
- 1,3,5-Trimethoxybenzene
Comparison: 1-Allyl-2,3,4-trimethoxybenzene is unique due to the specific positioning of its methoxy and allyl groups, which influence its chemical reactivity and biological properties. Compared to 1,2,3-trimethoxybenzene, the presence of the allyl group in this compound provides additional sites for chemical reactions, making it more versatile in synthetic applications .
Propiedades
Número CAS |
5273-88-1 |
|---|---|
Fórmula molecular |
C12H16O3 |
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
1,2,3-trimethoxy-4-prop-2-enylbenzene |
InChI |
InChI=1S/C12H16O3/c1-5-6-9-7-8-10(13-2)12(15-4)11(9)14-3/h5,7-8H,1,6H2,2-4H3 |
Clave InChI |
VZNVINHATUJPSB-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)CC=C)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


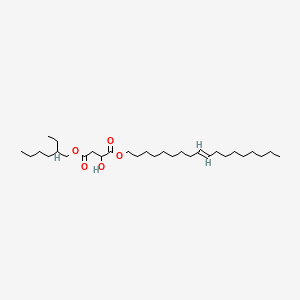


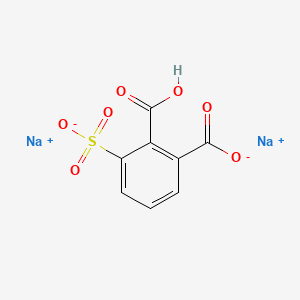
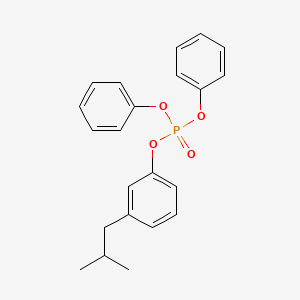
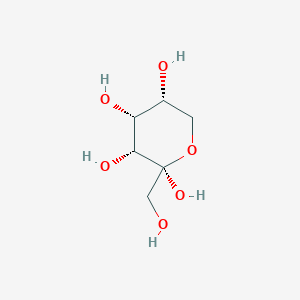

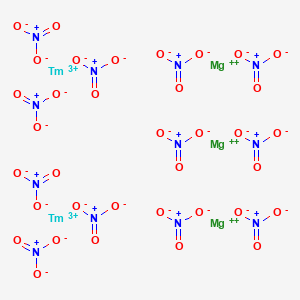
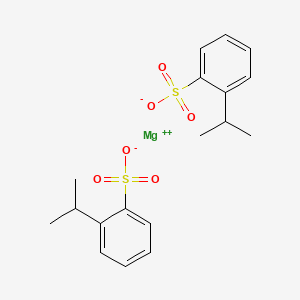
![6-Bromo-2-phenyl-2H-pyrano[2,3-b]pyridine](/img/structure/B12662799.png)
